2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate
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Overview
Description
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate is an organic compound known for its unique structure and properties. This compound features a naphthalene ring, an ester group, and a methacrylate moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of naphthalen-1-ol with 2-oxoethyl 2-methylprop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active naphthalene derivatives, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-2-oxoacetaldehyde
- 1-(2-(3-Methyl-naphthalen-1-yl)-2-oxo-ethyl)-pyridinium bromide
- 1-(2-Naphthalen-2-yl-2-oxo-ethyl)-pyridinium bromide
Uniqueness
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate stands out due to its combination of a naphthalene ring and a methacrylate moiety, which imparts unique chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific structural and functional properties .
Biological Activity
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate, also known as a derivative of naphthalene, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene moiety linked to an ester functional group, which is pivotal in its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of naphthalene can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mechanism involving mitochondrial pathways .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .
Anti-inflammatory Effects
In animal models, this compound has been observed to reduce inflammation markers. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, likely through the suppression of NF-kB signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-inflammatory Pathways : Modulation of cytokine production and inhibition of inflammatory mediators.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various naphthalene derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial effects of naphthalene derivatives against clinical isolates. The findings revealed that this compound had a significant inhibitory effect on biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Inhibits growth of bacteria | |
Anti-inflammatory | Reduces cytokine production |
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | ~5 | MCF7 (Breast Cancer) |
Naphthalene Derivative A | ~10 | HeLa (Cervical Cancer) |
Properties
CAS No. |
652132-73-5 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2-naphthalen-1-yloxy-2-oxoethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-11(2)16(18)19-10-15(17)20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3 |
InChI Key |
KKUOOYALEPFPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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